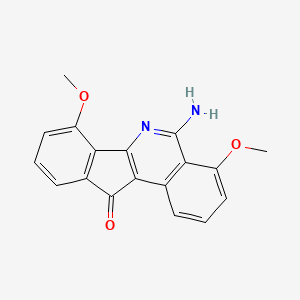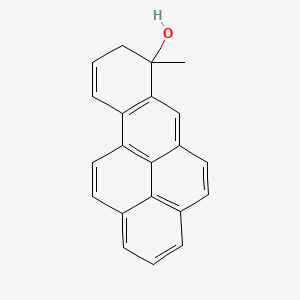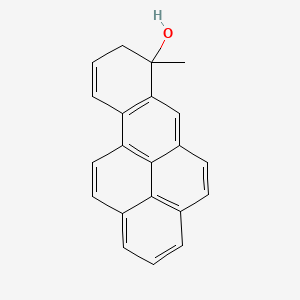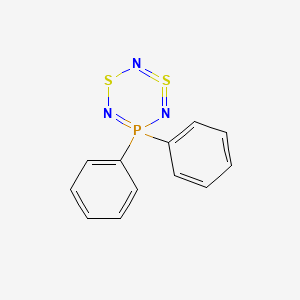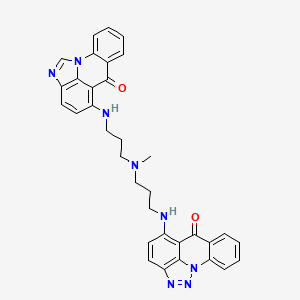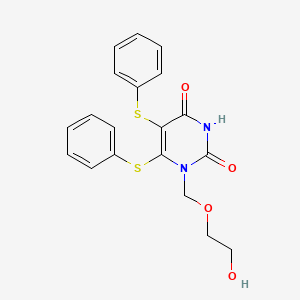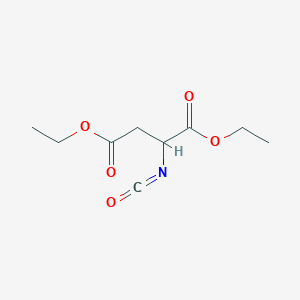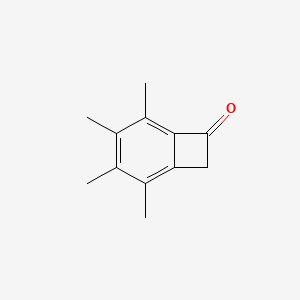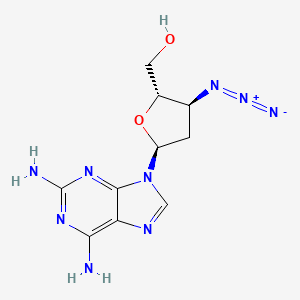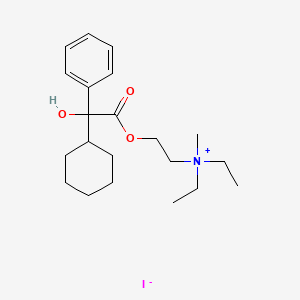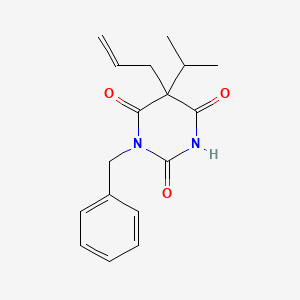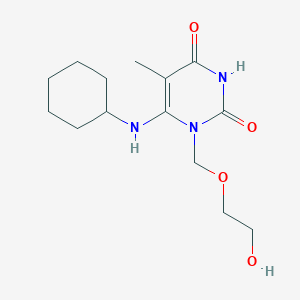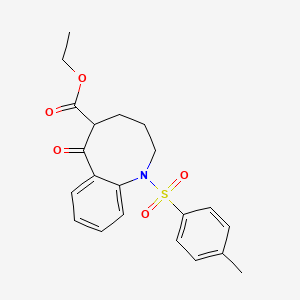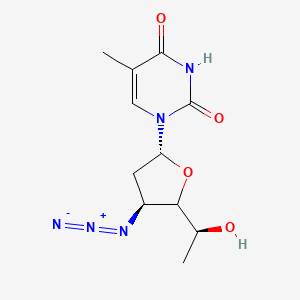
5'Me-taloAZT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Methylthio-2’-deoxyuridine (5’Me-taloAZT) is a synthetic nucleoside analog. It is structurally similar to thymidine, a naturally occurring nucleoside, but with a methylthio group at the 5’ position. This modification imparts unique properties to the compound, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methylthio-2’-deoxyuridine typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyuridine, a naturally occurring nucleoside.
Methylation: The 5’ position of the deoxyuridine is methylated using a methylating agent such as methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH).
Thio Substitution: The methylated product is then subjected to a substitution reaction with a thiol reagent, such as thiourea, to introduce the methylthio group at the 5’ position.
Industrial Production Methods
Industrial production of 5’-Methylthio-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
化学反応の分析
Types of Reactions
5’-Methylthio-2’-deoxyuridine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Thiourea, sodium hydride (NaH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: De-methylated products
Substitution: Various substituted derivatives
科学的研究の応用
5’-Methylthio-2’-deoxyuridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in DNA replication and repair mechanisms.
Medicine: It has been investigated for its antiviral and anticancer properties. The methylthio modification enhances its ability to inhibit viral replication and induce apoptosis in cancer cells.
Industry: It is used in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of 5’-Methylthio-2’-deoxyuridine involves its incorporation into DNA during replication. The methylthio group interferes with the normal base-pairing process, leading to errors in DNA synthesis. This results in the inhibition of viral replication and the induction of apoptosis in cancer cells. The compound targets key enzymes involved in DNA synthesis, such as DNA polymerase, and disrupts their function.
類似化合物との比較
Similar Compounds
5-Fluoro-2’-deoxyuridine (5-FdUrd): Another nucleoside analog with a fluorine atom at the 5’ position.
2’-Deoxy-5-azacytidine (5-aza-dC): A nucleoside analog with a nitrogen atom at the 5’ position.
Uniqueness
5’-Methylthio-2’-deoxyuridine is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. Unlike other nucleoside analogs, the methylthio group enhances its ability to inhibit viral replication and induce apoptosis, making it a promising candidate for antiviral and anticancer therapies.
特性
CAS番号 |
141980-84-9 |
|---|---|
分子式 |
C11H15N5O4 |
分子量 |
281.27 g/mol |
IUPAC名 |
1-[(2R,4S)-4-azido-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15N5O4/c1-5-4-16(11(19)13-10(5)18)8-3-7(14-15-12)9(20-8)6(2)17/h4,6-9,17H,3H2,1-2H3,(H,13,18,19)/t6-,7-,8+,9?/m0/s1 |
InChIキー |
LDOLZPLGBOMIJY-VTBDLZGYSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H](C(O2)[C@H](C)O)N=[N+]=[N-] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


